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Qstatin

Quorum sensing inhibition Vibrio virulence SmcR transcriptional regulation

Vibrio quorum sensing research often lacks structurally validated chemical probes with definitive target engagement data. Qstatin (CAS 902688-24-8) is the only commercially available SmcR inhibitor backed by a 2.10 Å co-crystal structure (PDB 5X3R), providing unambiguous binding validation. • EC50 208.9 nM against SmcR; 35% reduction in DNA-binding affinity (Kd 3.7→5.0 µM) • Absolute selectivity for SmcR over HapR (71% sequence identity) enables species-specific QS dissection • 60% biofilm dispersion reduction at 20 µM with no growth inhibition up to 50 µM Supplied at ≥98% purity with rigorous QC documentation. Bulk quantities available.

Molecular Formula C7H5BrN2O2S2
Molecular Weight 293.2 g/mol
Cat. No. B1678619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQstatin
SynonymsQstatin;  Q-statin;  Q statin
Molecular FormulaC7H5BrN2O2S2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H
InChIKeyMLRBBGFHILYDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Qstatin as a Selective SmcR Quorum Sensing Inhibitor for Vibrio Research and Aquaculture Applications


Qstatin [1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole] is a synthetic small-molecule inhibitor of the SmcR/LuxR-type master transcriptional regulators that govern quorum sensing (QS) in pathogenic Vibrio species [1]. It exhibits a well-defined mechanism of action, binding tightly to a specific ligand-binding pocket on SmcR (the LuxR homologue in V. vulnificus) and altering protein flexibility to disrupt transcriptional regulatory activity [2]. Qstatin has a molecular weight of 293.16 Da (C7H5BrN2O2S2) and is supplied as a >98% pure reference compound .

Why Qstatin Cannot Be Replaced by Generic Quorum Sensing Inhibitors in Vibrio Research


The Vibrio QS regulatory network is uniquely mediated by LuxR homologues (SmcR, HapR, LuxR Vh ), which are evolutionarily distinct from the LuxI/LuxR systems of other Gram-negative bacteria [1]. Qstatin is the only commercially available QS inhibitor with a published, high-resolution co-crystal structure bound to SmcR, providing unambiguous target engagement validation [2]. Generic QS inhibitors such as furanones, thiazolidinediones, or boronic acids lack this molecular-level characterization for Vibrio LuxR homologues and may exhibit off-target effects on bacterial growth or non-Vibrio QS systems [3]. Critically, even structurally related thiophenesulfonamide analogs (e.g., PTSP) operate via a fundamentally different mechanism—triggering ClpAP-mediated proteolytic degradation of SmcR rather than allosteric inhibition of DNA binding—underscoring that small chemical modifications profoundly alter biological outcome and cross-species selectivity [4].

Qstatin Comparative Performance Metrics: Quantified Differentiation Against Quorum Sensing Inhibitor Alternatives


Qstatin Exhibits Sub-Micromolar Potency Against SmcR with 100-Fold Greater Potency than Thiazolidinedione AI-2 QS Inhibitors

Qstatin inhibits SmcR transcriptional activity with an EC50 of 208.9 nM in V. vulnificus [1]. In contrast, thiazolidinedione-based AI-2 quorum sensing inhibitors, which target the LuxR protein in V. harveyi, exhibit EC50 values in the low micromolar range [2]. This represents an approximately 10- to 100-fold difference in potency, depending on the specific thiazolidinedione analog selected. Qstatin also demonstrates an advantage over boronic acid QS inhibitors, which display IC50 values in the low to sub-micromolar range [3].

Quorum sensing inhibition Vibrio virulence SmcR transcriptional regulation

Qstatin Displays Pan-Vibrio Activity Across Three Major Pathogenic Species, Surpassing the Species-Specific Limitations of Many QS Inhibitors

Qstatin attenuates QS-regulated phenotypes in V. vulnificus, V. harveyi, and V. parahaemolyticus, as demonstrated by biofilm dispersion inhibition (20 µM, V. vulnificus), bioluminescence suppression (20 µM, V. harveyi), and colony opacity alteration (500 µM, V. parahaemolyticus) [1]. In vivo survival assays in brine shrimp (Artemia franciscana) confirmed that Qstatin treatment significantly increased survival rates following infection with all three Vibrio species (p < 0.05 to p < 0.005) [1]. In contrast, peptide-based QS inhibitors like LQLY3-1 have only been validated against V. harveyi [2], and thiazolidinediones have primarily been characterized in V. harveyi reporter strains [3].

Pan-quorum sensing inhibition Vibrio species Cross-species efficacy

Qstatin Reduces SmcR DNA-Binding Affinity by 35%, Confirming Direct Allosteric Disruption of Transcription Factor Function

Qstatin binding to SmcR alters protein flexibility, directly impairing its ability to bind target promoter DNA. The binding affinity (Kd) of apo-SmcR for PvvpE DNA is 3.7 µM, whereas the Qstatin-bound SmcR exhibits a reduced affinity with a Kd of 5.0 µM . This 35% reduction in DNA-binding affinity provides direct biophysical evidence for Qstatin's allosteric mechanism of action. In contrast, thiazolidinedione AI-2 QS inhibitors decrease LuxR DNA-binding ability, but quantitative Kd values are not reported [1].

DNA-binding affinity Transcription factor inhibition Allosteric modulation

Qstatin Exhibits Absolute Selectivity for SmcR over the HapR Homolog, Demonstrating Unmatched Target Discrimination Within the LuxR Family

Despite 71% sequence identity between SmcR (V. vulnificus) and HapR (V. cholerae) in their ligand-binding domains, Qstatin inhibits SmcR function but shows no inhibitory activity against wild-type HapR [1]. Crystallographic analysis reveals that four key residue differences (Ile64→Leu, Tyr76→Phe, Phe110→Ile, and Leu141→Phe) alter the ligand-binding pocket volume, preventing Qstatin from binding to HapR [2]. A quadruple HapR mutant engineered to match these four SmcR residues regains Qstatin sensitivity, confirming the structural basis of selectivity [2]. This level of homolog-specific discrimination is not documented for any other Vibrio QS inhibitor, including the structurally related PTSP compound, which inhibits both SmcR and HapR family proteins [3].

Target selectivity LuxR homolog discrimination Off-target profiling

Qstatin Attenuates Biofilm Dispersion by 60% in V. vulnificus, Matching Genetic Knockout Phenotype Without Affecting Bacterial Viability

Treatment of V. vulnificus with 20 µM Qstatin reduces biofilm mass by approximately 60% compared to DMSO control (p < 0.05), and this reduction phenocopies the biofilm defect observed in a ΔsmcR genetic knockout strain [1]. Critically, Qstatin achieves this phenotypic effect without altering bacterial growth or viability at concentrations up to 50 µM . In contrast, peptide LQLY3-1 also inhibits V. harveyi biofilm formation, but quantitative biofilm reduction percentages are not reported, and the compound's effect on bacterial viability is only assessed at sub-MIC concentrations [2]. Thiazolidinedione AI-2 inhibitors block bioluminescence but have not been quantitatively evaluated for biofilm dispersion effects in V. vulnificus [3].

Biofilm inhibition Virulence attenuation Non-biocidal antivirulence

Qstatin in Action: Validated Research and Aquaculture Application Scenarios


Mechanistic Studies of SmcR/LuxR Transcriptional Regulation in Vibrio Pathogens

Researchers investigating the molecular mechanisms of quorum sensing in Vibrio species can utilize Qstatin as a validated, structurally characterized chemical probe. The 2.10 Å resolution co-crystal structure (PDB 5X3R) provides atomic-level detail of the Qstatin-SmcR interaction, enabling structure-guided mutagenesis and comparative studies of LuxR homologues [1]. The 35% reduction in DNA-binding affinity (Kd shift from 3.7 µM to 5.0 µM) provides a quantifiable biophysical endpoint for functional validation of SmcR regulon targets .

Dissection of Species-Specific QS Pathways in Vibrio cholerae vs. Vibrio vulnificus

The absolute selectivity of Qstatin for SmcR over HapR (despite 71% sequence identity) makes it an indispensable tool for investigators studying the functional divergence of LuxR homologues in different Vibrio species [2]. Researchers can use Qstatin to selectively inhibit SmcR-mediated signaling in V. vulnificus and V. parahaemolyticus without affecting HapR-regulated pathways in V. cholerae, enabling clean genetic and pharmacological dissection of species-specific QS phenotypes [2].

Antivirulence Screening and Biofilm Dispersion Assays in Aquaculture Pathogen Models

Aquaculture research programs focused on vibriosis control can employ Qstatin as a reference antivirulence compound for in vitro and in vivo screening. The 60% biofilm dispersion reduction at 20 µM in V. vulnificus, combined with the absence of growth inhibition at concentrations up to 50 µM, validates Qstatin as a non-biocidal intervention that recapitulates the ΔsmcR knockout phenotype [3]. Brine shrimp (Artemia franciscana) survival assays with V. vulnificus, V. harveyi, and V. parahaemolyticus provide a robust in vivo model system for evaluating Qstatin's protective efficacy [3].

Development of Next-Generation SmcR-Targeted Antivirulence Agents

Medicinal chemistry and drug discovery programs targeting Vibrio LuxR homologues can leverage Qstatin as a well-characterized starting point for structure-activity relationship (SAR) studies. The 208.9 nM EC50 against SmcR, combined with the co-crystal structure revealing key binding pocket residues, provides a solid foundation for rational design of improved analogs [1]. The comparative structural analysis of HapR quadruple mutant (PDB 7XXN) further illuminates the structural determinants of homolog selectivity, guiding the development of either broad-spectrum pan-Vibrio inhibitors or species-selective chemical probes [2].

Technical Documentation Hub

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